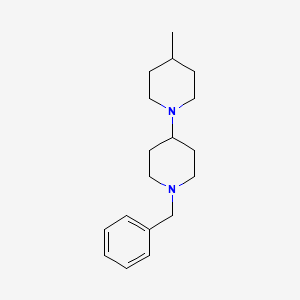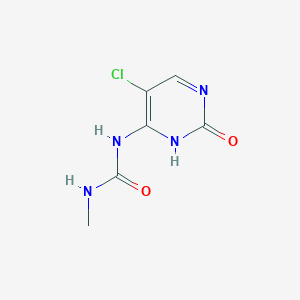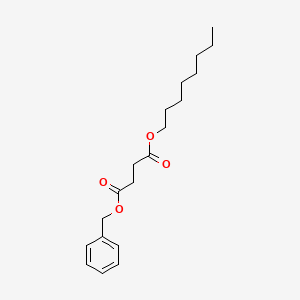
Octyl benzyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl benzyl succinate is an ester compound formed from the reaction of succinic acid with octyl alcohol and benzyl alcohol. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octyl benzyl succinate typically involves the esterification of succinic acid with octyl alcohol and benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction . The general reaction is as follows:
Succinic Acid+Octyl Alcohol+Benzyl Alcohol→Octyl Benzyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of esters like this compound can be optimized using various catalysts and reaction conditions. Enzymatic catalysis, using immobilized lipase, is an environmentally friendly method that has gained popularity. This method allows for milder reaction conditions and higher selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Octyl benzyl succinate can undergo several types of chemical reactions, including:
Oxidation: The benzylic position in the benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Succinic acid, octyl alcohol, benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Octyl benzyl succinate has various applications in scientific research:
Mécanisme D'action
The mechanism of action of octyl benzyl succinate primarily involves its ester bond, which can be hydrolyzed under acidic or basic conditions. This hydrolysis releases succinic acid, octyl alcohol, and benzyl alcohol, which can then participate in various biochemical pathways . The benzylic position in the benzyl group is particularly reactive and can undergo oxidation to form benzoic acid derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: An ester formed from octyl alcohol and acetic acid, known for its fruity aroma.
Benzyl acetate: An ester formed from benzyl alcohol and acetic acid, used in perfumery for its pleasant scent.
Octyl formate: An ester formed from octyl alcohol and formic acid, used in the perfume industry.
Uniqueness
Octyl benzyl succinate is unique due to its combination of octyl and benzyl groups, which impart distinct chemical properties and reactivity. The presence of both an aliphatic and aromatic component makes it versatile in various applications, from industrial to medicinal .
Propriétés
Numéro CAS |
119450-16-7 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-octyl butanedioate |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-10-15-22-18(20)13-14-19(21)23-16-17-11-8-7-9-12-17/h7-9,11-12H,2-6,10,13-16H2,1H3 |
Clé InChI |
JKDPVSKXVPWGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


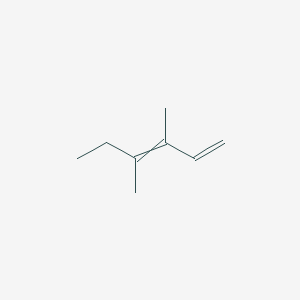

![3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14310269.png)

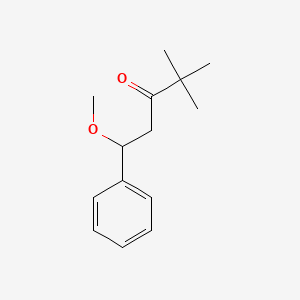

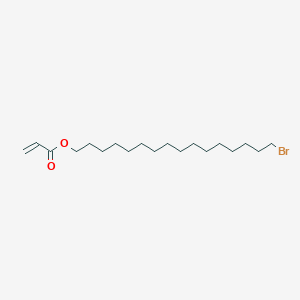
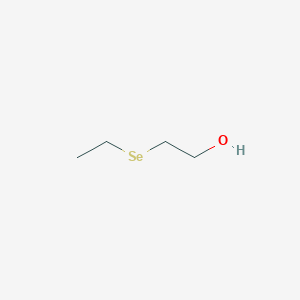
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
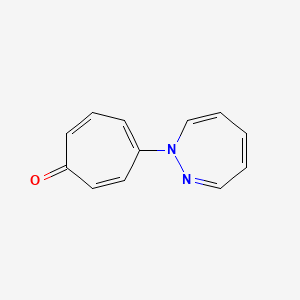
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
